Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate

Description

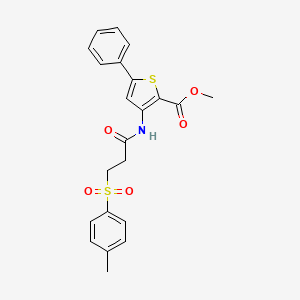

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a phenyl group at position 5, a methyl ester at position 2, and a 3-tosylpropanamido substituent at position 3 of the thiophene ring.

Properties

IUPAC Name |

methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBVCWKYBALAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a thiophene-based compound. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .

Mode of Action

Other thiophene derivatives have been found to interact with various targets to exert their effects. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biological Activity

Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 335.41 g/mol

- CAS Number : Not readily available in current databases.

The compound features a thiophene ring, which is known for its diverse biological activities, and a tosylpropanamido group that may enhance its pharmacological properties.

1. Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. For instance, this compound has shown promise as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that related thiophene compounds could inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

2. Anti-inflammatory Effects

Thiophene derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, thus alleviating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of pathways such as NF-kB signaling .

3. Antimicrobial Activity

Some studies suggest that thiophene-containing compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microbes .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls, suggesting effective modulation of the inflammatory response .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations

Key Observations

- Electron Effects: The tosyl group in the target compound (C₂₁H₁₉NO₅S₂) stabilizes the molecule through resonance and inductive effects, contrasting with the electron-donating methoxy group in and the electron-withdrawing CF₃ group in .

- Steric and Conformational Properties : The 3-tosylpropanamido substituent introduces greater steric bulk compared to the shorter acetamido group in or the planar imine group in .

- Hydrogen Bonding : The propanamido and tosyl groups in the target compound facilitate hydrogen bonding with sulfonyl oxygen atoms, a feature absent in compounds like (CF₃ group) but present in (acetamido).

Physicochemical and Crystallographic Properties

- Crystal Packing : Hydrogen-bonding patterns, as analyzed via the Cambridge Structural Database (), reveal that the tosylpropanamido group in the target compound forms robust S=O···H-N interactions, similar to acetamido derivatives (). In contrast, CF₃-substituted compounds () exhibit weaker van der Waals-dominated packing.

- Solubility : The methoxy-substituted compound () shows higher aqueous solubility due to its polar substituent, whereas the target compound’s tosyl group enhances organic-phase solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.